molecular formula C14H16Cl2N2Pt B14702896 Dichloroplatinum(2+);(4-methylphenyl)azanide CAS No. 21219-33-0

Dichloroplatinum(2+);(4-methylphenyl)azanide

Cat. No.: B14702896
CAS No.: 21219-33-0
M. Wt: 478.3 g/mol
InChI Key: XHJHMFAKSVMBSX-UHFFFAOYSA-L
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Description

Dichloroplatinum(2+);(4-methylphenyl)azanide is a coordination compound with the chemical formula C14H16Cl2N2Pt It is known for its unique structure, where a platinum ion is coordinated with two chloride ions and two (4-methylphenyl)azanide ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloroplatinum(2+);(4-methylphenyl)azanide typically involves the reaction of platinum(II) chloride with (4-methylphenyl)azanide ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

PtCl2+2(4-methylphenyl)azanideThis compound\text{PtCl}_2 + 2\text{(4-methylphenyl)azanide} \rightarrow \text{this compound} PtCl2​+2(4-methylphenyl)azanide→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dichloroplatinum(2+);(4-methylphenyl)azanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of platinum.

    Reduction: It can be reduced to lower oxidation states or even to elemental platinum.

    Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and may be facilitated by heating.

Major Products Formed

    Oxidation: Higher oxidation state platinum complexes.

    Reduction: Lower oxidation state platinum complexes or elemental platinum.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Dichloroplatinum(2+);(4-methylphenyl)azanide has several applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.

    Biology: Studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell division.

    Medicine: Investigated for its therapeutic properties, particularly in the treatment of cancer.

    Industry: Utilized in the development of new materials and as a precursor for other platinum-based compounds.

Mechanism of Action

The mechanism of action of Dichloroplatinum(2+);(4-methylphenyl)azanide involves its interaction with biological molecules, such as DNA. The platinum center can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links. These cross-links inhibit DNA replication and transcription, ultimately causing cell death. The compound’s ability to form such interactions makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: Another platinum-based anticancer drug with a similar mechanism of action.

    Carboplatin: A derivative of cisplatin with reduced side effects.

    Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.

Uniqueness

Dichloroplatinum(2+);(4-methylphenyl)azanide is unique due to its specific ligand structure, which may confer different chemical properties and biological activities compared to other platinum-based compounds. Its (4-methylphenyl)azanide ligands may enhance its stability and reactivity, making it a valuable compound for further research and development.

Properties

CAS No.

21219-33-0

Molecular Formula

C14H16Cl2N2Pt

Molecular Weight

478.3 g/mol

IUPAC Name

dichloroplatinum(2+);(4-methylphenyl)azanide

InChI

InChI=1S/2C7H8N.2ClH.Pt/c2*1-6-2-4-7(8)5-3-6;;;/h2*2-5,8H,1H3;2*1H;/q2*-1;;;+4/p-2

InChI Key

XHJHMFAKSVMBSX-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)[NH-].CC1=CC=C(C=C1)[NH-].Cl[Pt+2]Cl

Origin of Product

United States

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